Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including chloro, phenoxy, thioxo, and dithiole moieties. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the dithiole ring through cyclization reactions.
Step 2: Introduction of the chloro and phenoxy groups via substitution reactions.
Step 3: Esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides, while substitution of the phenoxy group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1-chloro-2-phenoxy-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate: can be compared with other dithiole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C15H11ClO5S3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
dimethyl 2-(1-chloro-2-phenoxy-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H11ClO5S3/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(22)21-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
XGTFATJRXPMAAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)OC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
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